molecular formula C5H5FN2 B1287999 2-Amino-4-fluoropyridine CAS No. 944401-77-8

2-Amino-4-fluoropyridine

Cat. No. B1287999
Key on ui cas rn: 944401-77-8
M. Wt: 112.1 g/mol
InChI Key: WCCFLOQQACDOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Procedure details

2-chloro-4-fluoropyridine (1.5 g, 11.40 mmol), tert-butyl carbamate (1.403 g, 11.97 mmol), CESIUM CARBONATE (7.43 g, 22.81 mmol) ,TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM (0.418 g, 0.46 mmol) and 9,9-DIMETHYL-4,5-BIS(DIPHENYLPHOSPHINO)XANTHENE (0.528 g, 0.91 mmol) were suspended in 1,4-dioxane (28 ml) ,degased with argon and heated to 90 °C for 4 hours. After cooling the reaction was quenched with water and extracted with ethyl acetate ( x 2 ). The combined organic phases were washed with water , a saturated aqueous solution of brine , dried over magnesium sulfate , concentrated then purified by preparative HPLC using a Waters X-Bridge reverse-phase column (C-18, 5 microns silica, 19 mm diameter, 100 mm length, flow rate of 40 ml / minute) and decreasingly polar mixtures of water (containing 0.2% ammonium carbonate) and acetonitrile as eluent. The product was diluted in DCM (5 mL) and was added TFA (1.00 mL). After 15 minutes, the volatiles were evaporated. The residue was treated with aq NH3 30% and reevaporated.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000912 mol
Type
reagent
Reaction Step One
Quantity
0.028 L
Type
solvent
Reaction Step Two
Quantity
0.012 mol
Type
reactant
Reaction Step Three
Quantity
0.0114 mol
Type
reactant
Reaction Step Four
Quantity
0.000912 mol
Type
catalyst
Reaction Step Five
Yield
25.34%

Identifiers

CUSTOM
208
reaction index
NAME
9.7.39 [Other functional group interconversion] Chloro to amino
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.000912 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.028 L
Type
solvent
Smiles
C1COCCO1
Step Three
Name
Quantity
0.012 mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N
Step Four
Name
Quantity
0.0114 mol
Type
reactant
Smiles
C1=CN=C(C=C1F)Cl
Step Five
Name
Quantity
0.000912 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.000456 mol
Type
catalyst
Smiles
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
C1=CN=C(C=C1F)N
Measurements
Type Value Analysis
YIELD 25.34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.